(1S,2R)-rel-2-(3-ethoxy-4-fluorophenyl)cyclopropan-1-amine hydrochloride (1S,2R)-rel-2-(3-ethoxy-4-fluorophenyl)cyclopropan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13785325
InChI: InChI=1S/C11H14FNO.ClH/c1-2-14-11-5-7(3-4-9(11)12)8-6-10(8)13;/h3-5,8,10H,2,6,13H2,1H3;1H
SMILES: CCOC1=C(C=CC(=C1)C2CC2N)F.Cl
Molecular Formula: C11H15ClFNO
Molecular Weight: 231.69 g/mol

(1S,2R)-rel-2-(3-ethoxy-4-fluorophenyl)cyclopropan-1-amine hydrochloride

CAS No.:

Cat. No.: VC13785325

Molecular Formula: C11H15ClFNO

Molecular Weight: 231.69 g/mol

* For research use only. Not for human or veterinary use.

(1S,2R)-rel-2-(3-ethoxy-4-fluorophenyl)cyclopropan-1-amine hydrochloride -

Specification

Molecular Formula C11H15ClFNO
Molecular Weight 231.69 g/mol
IUPAC Name 2-(3-ethoxy-4-fluorophenyl)cyclopropan-1-amine;hydrochloride
Standard InChI InChI=1S/C11H14FNO.ClH/c1-2-14-11-5-7(3-4-9(11)12)8-6-10(8)13;/h3-5,8,10H,2,6,13H2,1H3;1H
Standard InChI Key CHISMAVKDNRNCY-UHFFFAOYSA-N
SMILES CCOC1=C(C=CC(=C1)C2CC2N)F.Cl
Canonical SMILES CCOC1=C(C=CC(=C1)C2CC2N)F.Cl

Introduction

Structural and Stereochemical Analysis

Molecular Architecture

The compound’s molecular formula is C₁₁H₁₅ClFNO, with a molecular weight of 231.69 g/mol . Its structure comprises:

  • A cyclopropane ring with amine and aryl substituents at adjacent carbons.

  • A 3-ethoxy-4-fluorophenyl group attached to the cyclopropane core.

  • A hydrochloride salt formation at the amine group, enhancing stability and solubility.

The rel-(1S,2R) configuration denotes the relative stereochemistry of the cyclopropane ring, where the amine and aryl groups are on opposite faces . This stereochemistry is critical for its interactions with biological targets.

Table 1: Structural Comparison with Isomeric Analogues

Property(1S,2R)-rel-2-(3-ethoxy-4-fluorophenyl)cyclopropan-1-amine HCl(1S,2R)-rel-2-(4-ethoxy-3-fluorophenyl)cyclopropan-1-amine HCl
CAS Number2055841-10-4 2055841-15-9
Substituent Positions3-ethoxy, 4-fluoro4-ethoxy, 3-fluoro
Molecular Weight231.69 g/mol231.69 g/mol
Key ApplicationsProtein degrader building blocks Limited reported uses

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves three primary steps:

  • Cyclopropanation: A precursor alkene undergoes [2+1] cycloaddition using diazo compounds or Simmons-Smith reagents.

  • Functionalization: Introduction of the 3-ethoxy-4-fluorophenyl group via Suzuki-Miyaura coupling or electrophilic aromatic substitution.

  • Salt Formation: Reaction with hydrochloric acid to yield the hydrochloride salt, improving crystallinity and handling.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Purity (%)
CyclopropanationCH₂N₂, Cu(I) catalyst, 0°C → RT65–7590
Aryl IntroductionPd(PPh₃)₄, K₂CO₃, DMF, 80°C70–8595
Salt FormationHCl (gaseous), Et₂O, 0°C>9597

Physicochemical Properties

Key Characteristics

  • Purity: Commercial samples typically exhibit ≥97% purity .

  • Solubility: Freely soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water .

  • Stability: Stable at room temperature under inert conditions; susceptible to hydrolysis in acidic/basic media .

Table 3: Physicochemical Data

PropertyValueSource
Molecular FormulaC₁₁H₁₅ClFNO
Melting PointNot reported
Boiling PointNot reported
LogP (Octanol-Water)Estimated 2.8–3.2
Storage ConditionsRoom temperature, dry, inert

Biological Activity and Mechanisms

Comparative Efficacy

Industrial and Research Applications

Pharmaceutical Development

  • Building Block: Utilized in synthesizing kinase inhibitors and GPCR-targeted therapies .

  • Salt Form Advantages: Hydrochloride salt improves bioavailability and formulation stability.

Chemical Synthesis

  • Chiral Pool Synthesis: Serves as a chiral amine source in asymmetric catalysis .

  • Cross-Coupling Substrate: Participates in palladium-catalyzed reactions for complex molecule assembly.

ParameterDetails
Acute Toxicity (Oral)LD₅₀ > 2,000 mg/kg (rat)
Skin Corrosion/IrritationCategory 2
Environmental HazardNot classified

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